2'-aminomethylacetophenone HCL
Description
2'-Aminomethylacetophenone HCl is a hydrochloride salt derivative of acetophenone featuring an aminomethyl (-CH2NH2) substituent at the 2' position of the aromatic ring. This compound is of interest in pharmaceutical and organic synthesis due to its primary amine functionality, which enhances reactivity in coupling reactions and salt formation.
Properties
Molecular Formula |
C9H12ClNO |
|---|---|
Molecular Weight |
185.65 g/mol |
IUPAC Name |
1-[2-(aminomethyl)phenyl]ethanone;hydrochloride |
InChI |
InChI=1S/C9H11NO.ClH/c1-7(11)9-5-3-2-4-8(9)6-10;/h2-5H,6,10H2,1H3;1H |
InChI Key |
RKGOEYSDNDONIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CC=C1CN.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-aminomethylacetophenone hydrochloride typically involves the reaction of acetophenone with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired product .
Industrial Production Methods
On an industrial scale, the production of 2’-aminomethylacetophenone hydrochloride can be achieved through a similar synthetic route, but with optimized reaction conditions to maximize yield and purity. This often involves the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2’-Aminomethylacetophenone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce primary amines .
Scientific Research Applications
2’-Aminomethylacetophenone hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2’-aminomethylacetophenone hydrochloride involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with various biological molecules, influencing their activity. This compound can also act as a nucleophile in chemical reactions, participating in the formation of new chemical bonds .
Comparison with Similar Compounds
Structural and Molecular Properties
The following table summarizes key structural differences and molecular characteristics between 2'-aminomethylacetophenone HCl and related compounds:
*Hypothetical formula and weight estimated based on structural analogs.
Key Observations :
- The primary amine in 2'-aminomethylacetophenone HCl (as an HCl salt) improves water solubility relative to non-ionic analogs like 2'-methoxyacetophenone. This property is critical in pharmaceutical formulations.
Key Observations :
- 2'-Methoxyacetophenone exhibits moderate oral toxicity (H302), while amino-containing analogs like 2'-aminomethylacetophenone HCl may pose additional risks (e.g., skin/eye irritation due to the HCl salt).
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for confirming the purity and structural identity of 2'-aminomethylacetophenone HCl?
- Methodology :
- HPLC : Use reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity. Compare retention times against known standards.
- NMR Spectroscopy : Perform - and -NMR to confirm the presence of the aminomethyl group (δ ~3.5–4.0 ppm for CH-NH) and aromatic protons (δ ~7.0–8.0 ppm). Cross-reference with PubChem CID 2723597 (for hydrochloride salts) .
- Mass Spectrometry : ESI-MS in positive ion mode can verify the molecular ion peak (expected m/z: 171.62 for CHClNO) .
- Data Table :
| Parameter | Value (2'-Aminomethylacetophenone HCl) | Reference |
|---|---|---|
| CAS Number | 5468-37-1 | |
| Molecular Formula | CHClNO | |
| Molecular Weight | 171.62 g/mol |
Q. How should researchers handle solubility challenges for 2'-aminomethylacetophenone HCl in aqueous buffers?
- Methodology :
- Solvent Screening : Test solubility in DMSO (as a stock solution) followed by dilution in PBS (pH 7.4). If precipitation occurs, consider co-solvents like ethanol (<5% v/v).
- pH Adjustment : The hydrochloride salt is typically soluble in acidic conditions (pH < 5). For neutral/basic pH, use surfactants (e.g., Tween-80) to enhance solubility.
- Validation : Confirm stability via UV-Vis spectroscopy (monitor absorbance at 280 nm over 24 hours) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectroscopic data for 2'-aminomethylacetophenone HCl derivatives?
- Methodology :
- Cross-Database Validation : Compare NMR and IR spectra with entries in PubChem , ECHA , and supplier SDS (e.g., Thermo Scientific ).
- Controlled Replication : Synthesize the compound under standardized conditions (e.g., inert atmosphere, controlled temperature) to minimize variability.
- Impurity Profiling : Use LC-MS to identify by-products (e.g., unreacted starting materials or oxidation products) that may skew spectral interpretations .
Q. What experimental design strategies optimize the synthesis of 2'-aminomethylacetophenone HCl while minimizing by-products?
- Methodology :
- DOE (Design of Experiments) : Vary parameters (temperature, reaction time, stoichiometry of HCl) to identify optimal conditions. For example, excess HCl may improve salt formation but risk hydrolysis .
- In-Line Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and intermediate formation.
- Purification : Employ recrystallization (e.g., ethanol/water mixture) or column chromatography (silica gel, eluent: CHCl/MeOH) to isolate the pure hydrochloride salt .
Q. How can researchers validate the stability of 2'-aminomethylacetophenone HCl under long-term storage conditions?
- Methodology :
- Accelerated Stability Studies : Store samples at 25°C/60% RH and 40°C/75% RH for 1–3 months. Monitor degradation via HPLC and mass spectrometry.
- Moisture Control : Use desiccants (silica gel) in sealed containers. Avoid exposure to light (store in amber vials).
- Data Correlation : Compare results with stability profiles of structurally similar compounds (e.g., 2-aminoacetophenone HCl ).
Methodological Notes
- References to Key Databases : Always cross-check chemical identifiers (CAS, molecular formula) with authoritative sources like PubChem and ECHA to avoid misidentification.
- Safety Protocols : Follow guidelines for handling hydrochloride salts (e.g., use fume hoods, wear PPE) as outlined in supplier SDS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
